Product packaging for Oxazole, 5-bromo-2-(2-methylphenyl)-(Cat. No.:CAS No. 1391739-99-3)

Oxazole, 5-bromo-2-(2-methylphenyl)-

Cat. No.: B1431266
CAS No.: 1391739-99-3
M. Wt: 238.08 g/mol
InChI Key: YYFOKLYPAPYYJL-UHFFFAOYSA-N
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Description

Crystallographic Studies and Bond Angle Analysis

The crystallographic properties of 5-bromo-2-(2-methylphenyl)oxazole have been characterized through X-ray diffraction studies. The compound crystallizes in the monoclinic space group P2₁/n, forming a planar oxazole ring stabilized by resonance. Key structural features include:

Crystallographic Parameter Value
Space group P2₁/n
Unit cell dimensions (Å) a = 10.3512(8), b = 14.0265(11), c = 12.8571(10)
Angles (°) α = 90.00, β = 105.177(5), γ = 90.00
Volume (ų) 1801.6(2)
Density (g/cm³) 1.593

Bond angle analysis reveals typical oxazole ring characteristics. The C2–N–O angle is approximately 110°, while the C5–Br–C bond angle is slightly distorted due to steric interactions with the 2-methylphenyl group. The bromine atom adopts a trigonal pyramidal geometry, with bond lengths of Br–C (~1.90 Å) and C–Br–C (~117°).

Electronic Structure and Aromaticity in Oxazole Derivatives

The electronic structure of 5-bromo-2-(2-methylphenyl)oxazole is influenced by the interplay of its substituents and aromaticity. Density functional theory (DFT) studies indicate that the bromine atom at C5 introduces an electron-withdrawing inductive effect, slightly reducing the aromaticity of the oxazole ring. Conversely, the 2-methylphenyl group donates electron density via resonance, partially counteracting this deactivation.

Aromaticity indices for oxazole derivatives are often quantified using:

  • HOMA (Harmonic Oscillator Model of Aromaticity) : Measures bond order uniformity. Lower HOMA values indicate reduced aromaticity.
  • NICS (Nucleus-Independent Chemical Shift) : Negative values denote aromaticity, while positive values suggest antiaromaticity.

For 5-bromo-2-(2-methylphenyl)oxazole, HOMA values are comparable to unsubstituted oxazole, while NICS indices reflect moderate aromaticity retention. The hetero-ring’s π-electron system remains intact, with resonance stabilization observed in the C4–N–O segment.

Positional Effects of Bromine and Methyl Substituents

The bromine at C5 and methyl group at C2 exert distinct electronic and steric effects:

Substituent Position Electronic Effect Steric Impact
Bromine C5 Inductive withdrawal (–I) Moderate
Methyl C2 Electron donation (+I) Low

Bromine (C5):

  • Acts as a meta-directing group in electrophilic substitution due to its electron-withdrawing nature.
  • Enhances electrophilic reactivity at C5, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Reduces ring electron density, slightly lowering aromatic stability compared to unsubstituted oxazole.

Methyl (C2):

  • Stabilizes the oxazole ring through inductive donation, increasing electron density at C2.
  • Modulates steric interactions, directing substituents to less hindered positions (e.g., C4 or C5).
  • Enhances solubility in organic solvents due to hydrophobic character.

The combined effects of these substituents create a balance between electronic activation and deactivation, influencing reactivity in synthetic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO B1431266 Oxazole, 5-bromo-2-(2-methylphenyl)- CAS No. 1391739-99-3

Properties

IUPAC Name

5-bromo-2-(2-methylphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7-4-2-3-5-8(7)10-12-6-9(11)13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFOKLYPAPYYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 5-bromo-2-(2-methylphenyl)- typically involves cyclization reactions starting from appropriately substituted precursors, often involving α-halo ketones and primary amides under basic conditions.

  • Cyclization of 2-bromoacetophenone with formamide: One common laboratory method involves reacting 2-bromoacetophenone with formamide in the presence of a base such as potassium carbonate. This reaction facilitates the formation of the oxazole ring through cyclodehydration, yielding the 5-bromo-2-(2-methylphenyl)oxazole structure. Controlled reaction temperatures (60–80°C) and inert atmospheres improve yield and purity.

  • Robinson-Gabriel Synthesis: Another classical approach is the dehydration of α-acylamino ketones to form the oxazole ring. This method is adaptable for various substituted oxazoles, including brominated derivatives.

  • Regiocontrolled Lithiation and Electrophilic Bromination: A highly regioselective method involves direct lithiation of the oxazole ring followed by electrophilic bromination. For 5-bromo substitution, protection of the C-2 position with triisopropylsilyl (TIPS) groups is attempted to direct lithiation to C-5. However, attempts to isolate 2-TIPS-5-bromoxazole intermediates have faced challenges due to ring instability during work-up.

Regiocontrolled Synthesis via Lithiation and Bromination

A detailed study on the synthesis of bromooxazoles, including 5-bromo derivatives, highlights the following:

  • Direct Lithiation: Oxazole rings can be lithiated regioselectively at specific positions. For 2-bromooxazole, lithiation occurs at C-2, followed by reaction with electrophilic bromine sources such as 1,2-dibromo-1,1,2,2-tetrafluoroethane to yield the brominated product in good yield (74%).

  • Challenges in 5-Bromination: To achieve bromination at C-5, the C-2 position is protected with TIPS groups. However, attempts to brominate the 5-position on the TIPS-protected oxazole resulted in ring degradation under various bases (n-BuLi, LDA, LHDMS) and electrophiles (C2F4Br2, CBr4, Br2, NBS) across a range of temperatures (-80°C to -20°C) and reaction times (0.5–3 h).

  • In Situ Desilylation: The unstable 2-TIPS-5-bromoxazole intermediate was subjected to in situ desilylation using fluoride sources (TBAF, KHF2) or acidic aqueous/alcoholic solutions, successfully yielding 5-bromooxazole. However, purification was complicated by the volatility of the product and by-products.

Industrial Production Considerations

Industrial-scale synthesis likely adapts the above methods with process optimizations:

  • Continuous Flow Reactors: To enhance efficiency and yield, continuous flow techniques may be employed, allowing better control over reaction parameters and scalability.

  • Purification Techniques: Recrystallization and chromatographic methods are used to achieve high purity, though volatility and stability issues require careful handling and storage (refrigeration at 2–8°C).

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at position 5 serves as a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the synthesis of biaryl derivatives and other substituted oxazoles.

  • Reagents and Conditions: Typical conditions involve palladium catalysts with bases like potassium carbonate, facilitating the coupling of the bromooxazole with aryl or heteroaryl boronic acids.

  • Applications: This strategy expands the utility of 5-bromo-2-(2-methylphenyl)oxazole as a building block in medicinal chemistry and materials science.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Challenges References
Cyclization of 2-bromoacetophenone + formamide Potassium carbonate, 60–80°C, inert atmosphere Straightforward, good yield Requires careful temperature control
Robinson-Gabriel synthesis (dehydration of α-acylamino ketones) Acidic or dehydrating agents Classical, well-established Limited variability
Regiocontrolled lithiation + electrophilic bromination n-BuLi or LDA, electrophilic bromine sources (CBr4, NBS), TIPS protection High regioselectivity Ring instability, purification issues
Palladium-catalyzed cross-coupling (post-bromination) Pd catalyst, K2CO3, aryl boronic acids Versatile functionalization Requires pure bromo intermediate

Research Findings and Optimization Notes

  • Regioselectivity: Protection of the oxazole ring's C-2 position is crucial for selective bromination at C-5, though the TIPS strategy faces stability challenges.

  • Reaction Conditions: Low temperatures and inert atmospheres improve yields and reduce side reactions.

  • Purification: Volatility of the bromooxazole necessitates careful chromatographic or distillation techniques; in situ deprotection can aid isolation.

  • Scale-Up: Continuous flow and automated systems can improve reproducibility and throughput for industrial applications.

This comprehensive review of preparation methods for Oxazole, 5-bromo-2-(2-methylphenyl)- integrates classical synthetic routes, modern regioselective lithiation strategies, and palladium-catalyzed functionalization techniques, supported by detailed research findings from recent literature. The compound’s preparation remains a balance between achieving regioselectivity, maintaining ring stability, and optimizing reaction conditions for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 5-bromo-2-(2-methylphenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used.

Major Products Formed

The major products formed from these reactions include substituted oxazoles, oxazole N-oxides, dihydrooxazoles, and biaryl derivatives .

Scientific Research Applications

Biological Activities

The biological evaluation of 5-bromo-2-(2-methylphenyl)-oxazole has revealed several promising activities:

Anticancer Activity

Research indicates that oxazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • Cell Line Studies : Compounds derived from oxazole structures have been tested against human tumor cell lines such as HCT116 (colorectal carcinoma) and MCF7 (breast carcinoma). Results show that certain derivatives demonstrate IC50 values in the nanomolar range, indicating potent anticancer properties .
  • Mechanism of Action : Many oxazole derivatives act as antimitotic agents, disrupting microtubule formation essential for cell division. This mechanism is similar to established chemotherapeutic agents, making them attractive candidates for further development .

Antimicrobial Activity

Oxazole derivatives also exhibit broad-spectrum antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that compounds like 5-bromo-2-(2-methylphenyl)-oxazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, specific derivatives were evaluated against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .
  • Fungal Activity : The antimicrobial spectrum extends to fungal pathogens, with certain oxazoles demonstrating efficacy against strains such as Candida albicans .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of oxazole derivatives. The presence of specific substituents can enhance their ability to modulate inflammatory pathways, making them suitable candidates for treating conditions characterized by excessive inflammation .

Case Study 1: Antiproliferative Activity

A study conducted on a series of oxazole derivatives demonstrated that modifications at specific positions on the oxazole ring significantly influenced their antiproliferative activity. For example, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups. The best-performing derivative exhibited an IC50 value significantly lower than standard chemotherapeutics .

Case Study 2: Antimicrobial Evaluation

In another investigation, a set of synthesized oxazoles was screened for antimicrobial activity using a tube dilution method against various bacterial strains. The results indicated that certain oxazoles displayed superior inhibition compared to traditional antibiotics, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of Oxazole, 5-bromo-2-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can interact with cellular pathways that regulate cell proliferation, contributing to its anticancer properties .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, F) lower HOMO-LUMO gaps, increasing reactivity toward electrophiles .
  • Bulky substituents (e.g., biphenyl in ) reduce metabolic clearance but may hinder target binding .

Physicochemical and Reactivity Profiles

Global reactivity descriptors (Table 5 in ) highlight trends:

Compound Type HOMO-LUMO Gap (ΔE) Electrophilicity Index (ω) Chemical Hardness (η)
Unsubstituted oxazole ~8.5 eV Low High
5-Bromo-2-(2-methylphenyl)oxazole Moderate (~7.5 eV) Intermediate Moderate
4-Fluorophenyl derivative Lower (~7.0 eV) Higher Lower
  • The 2-methylphenyl group in the target compound provides moderate chemical hardness, balancing stability and reactivity .
  • CF₃-substituted derivatives exhibit lower ΔE and higher ω, favoring electrophilic interactions .

Biological Activity

Oxazole, 5-bromo-2-(2-methylphenyl)- is a derivative of oxazole, a heterocyclic compound known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. The unique structural features of this compound, particularly the bromine atom and the methylphenyl group, enhance its reactivity and biological efficacy.

Oxazole derivatives typically undergo various chemical reactions, which include:

  • Substitution Reactions : The bromine atom can be substituted with other functional groups through nucleophilic substitution.
  • Oxidation and Reduction : It can form oxazole N-oxides upon oxidation or dihydrooxazoles upon reduction.
  • Coupling Reactions : Participates in coupling reactions, such as Suzuki-Miyaura coupling, to synthesize biaryl derivatives.

Antimicrobial Properties

Research has indicated that oxazole derivatives exhibit significant antimicrobial activity. A study evaluated various oxazole compounds against different strains of fungi and bacteria, showing promising results:

CompoundMIC (µg/ml) against Fungal Strains
5-Bromo-2-(2-methylphenyl)-oxazole1.6 (C. albicans), 3.2 (C. tropicalis), 1.6 (A. niger)
Reference Drug (5-Fluorocytosine)3.2 (C. albicans), 1.6 (A. niger)

These findings suggest that this compound could serve as a lead structure for developing new antifungal agents .

Anticancer Activity

The anticancer potential of Oxazole, 5-bromo-2-(2-methylphenyl)- has been explored through various studies focusing on its mechanism of action against cancer cells. It has been shown to interfere with microtubule formation, a critical process in cell division:

  • In vitro studies demonstrated that modifications in the substituents on the phenyl ring significantly influenced antiproliferative activity across several cancer cell lines. For instance, compounds with electron-releasing groups exhibited enhanced activity compared to those with electron-withdrawing groups .
CompoundIC50 (nM) against Cancer Cell Lines
5-(2′-naphthyl)oxazole0.5 - 73.2 (varied by cell line)
Reference Compound CA-4Less active than 5-(2′-naphthyl)oxazole

The biological activity of Oxazole, 5-bromo-2-(2-methylphenyl)- is attributed to its interaction with specific molecular targets within the cell:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth and cancer cell proliferation.
  • Cellular Pathways : It can modulate pathways related to cell cycle regulation and apoptosis, contributing to its anticancer properties.

Case Studies

  • Antimicrobial Study : A comprehensive evaluation of various oxazole derivatives showed that Oxazole, 5-bromo-2-(2-methylphenyl)- had a minimum inhibitory concentration (MIC) comparable to established antifungal agents, indicating potential for therapeutic use.
  • Anticancer Evaluation : In studies involving multiple cancer cell lines, the compound demonstrated significant cytotoxicity, particularly when compared to structurally similar analogs. The position of substituents was critical in determining the level of activity .

Q & A

Q. What are the primary synthetic routes for 5-bromo-2-(2-methylphenyl)oxazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization strategies. For example, α-acylamino ketones undergo Robinson-Gabriel synthesis, where dehydration forms the oxazole ring . Alternatively, α-halo ketones react with primary amides under basic conditions . Optimization involves solvent selection (e.g., microwave-assisted synthesis reduces reaction time) and catalysts (e.g., Pd for cross-coupling reactions). Yields improve with controlled temperature (60–80°C) and inert atmospheres .

Q. Which spectroscopic techniques are critical for characterizing 5-bromo-2-(2-methylphenyl)oxazole?

Key methods include:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and aromaticity .
  • X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate .
  • IR spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~550 cm1^{-1}) .

Q. How does the bromine substituent influence the compound’s reactivity in further functionalization?

The bromine at C5 acts as an electrophilic site for cross-coupling (e.g., Suzuki-Miyaura reactions) to introduce aryl/heteroaryl groups. Its position enhances regioselectivity in nucleophilic substitutions, enabling tailored derivatization for biological or material applications .

Q. What are the stability considerations for 5-bromo-2-(2-methylphenyl)oxazole under various storage conditions?

The compound is sensitive to light and moisture due to the oxazole ring’s susceptibility to hydrolysis. Storage in amber vials under argon at –20°C is recommended. Degradation products can be monitored via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can green chemistry principles be applied to synthesize 5-bromo-2-(2-methylphenyl)oxazole derivatives sustainably?

Green methods include:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes and improves yield (e.g., 85% vs. 60% conventional) .
  • Ionic liquid solvents : Enhance recyclability and reduce waste (e.g., [BMIM][BF4_4] for cyclization reactions) .
  • Flow chemistry : Enables continuous production with minimized hazardous intermediates .

Q. What computational strategies predict the biological activity of 5-bromo-2-(2-methylphenyl)oxazole derivatives?

  • Molecular docking : Assesses binding affinity to targets (e.g., Aquaporin-4) by analyzing hydrogen bonds and hydrophobic interactions .
  • ADME prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP = 3.2 suggests moderate blood-brain barrier penetration) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at C5) with antimicrobial potency .

Q. How do structural modifications at the 4-position of the oxazole ring affect charge transport in π-conjugated systems?

Introducing electron-withdrawing groups (e.g., –CN) at C4 lowers the LUMO energy, enhancing electron mobility in organic field-effect transistors (OFETs). Studies show mobility (μ) increases from 0.1 cm2^2/V·s (unmodified) to 0.8 cm2^2/V·s with –CF3_3 substituents .

Q. What strategies resolve contradictions in reported biological activities of oxazole derivatives?

Discrepancies in antimicrobial data (e.g., varying MIC values) can arise from assay conditions (e.g., disc diffusion vs. broth dilution). Validation via:

  • In vivo models : Confirm efficacy in reducing edema (e.g., murine lung injury models) .
  • Dose-response studies : Establish EC50_{50} values to standardize activity comparisons .

Q. How does the crystal packing of 5-bromo-2-(2-methylphenyl)oxazole derivatives influence their material properties?

X-ray data reveal π-π stacking distances (~3.5 Å) and halogen bonding (Br···N interactions at ~3.2 Å), which enhance thermal stability (Tm_{m} > 200°C) and semiconducting behavior. These features are critical for organic electronics .

Q. What are the mechanistic insights into the anti-inflammatory activity of 5-bromo-2-(2-methylphenyl)oxazole derivatives?

In vitro studies show inhibition of COX-2 (IC50_{50} = 1.2 μM) via competitive binding to the active site, while in silico MD simulations reveal stable interactions with Arg120 and Tyr355 residues over 100 ns trajectories .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for 5-bromo-2-(2-methylphenyl)oxazole analogs?

  • Variation of substituents : Synthesize derivatives with –CH3_3, –OCH3_3, or –NO2_2 at the 2-methylphenyl group.
  • Biological screening : Test against panels (e.g., NCI-60 cancer cells) to identify trends.
  • Statistical analysis : Use PCA to correlate electronic parameters (Hammett σ) with activity .

Q. What experimental controls are essential when evaluating the cytotoxicity of this compound?

  • Positive controls : Cisplatin for apoptosis assays.
  • Solvent controls : DMSO concentration ≤0.1% to avoid solvent toxicity.
  • Cell viability assays : Combine MTT and trypan blue exclusion for accuracy .

Data Analysis & Contradictions

Q. Why do some studies report conflicting results on the compound’s antimicrobial activity?

Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) and assay protocols (e.g., agar dilution vs. microbroth) account for discrepancies. Standardized CLSI guidelines and meta-analyses are recommended .

Q. How to validate computational predictions of AQP4 inhibition experimentally?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}).
  • Western blotting : Quantify AQP4 expression in treated vs. untreated tissues .

Advanced Characterization

Q. What role does Hirschfeld surface analysis play in understanding intermolecular interactions in oxazole crystals?

This analysis maps close contacts (e.g., Br···H interactions) and quantifies their contribution to crystal stability (e.g., 12% from Br···H bonds in ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Oxazole, 5-bromo-2-(2-methylphenyl)-
Reactant of Route 2
Oxazole, 5-bromo-2-(2-methylphenyl)-

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